molecular formula C21H15Cl2N5OS B12024010 N-(3-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12024010
M. Wt: 456.3 g/mol
InChI Key: ZAMQLTSKQDSWBK-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at position 3 with a sulfanyl-acetamide group, at position 4 with a 4-chlorophenyl ring, and at position 5 with a pyridin-4-yl moiety. The acetamide group is further substituted with a 3-chlorophenyl ring. Its molecular formula is C21H15Cl2N5OS, with a molecular weight of 464.35 g/mol.

Synthesis typically involves alkylation of a triazole-thiol intermediate (e.g., 4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol) with α-chloroacetamide derivatives under basic conditions (e.g., K2CO3 in acetone) .

Properties

Molecular Formula

C21H15Cl2N5OS

Molecular Weight

456.3 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H15Cl2N5OS/c22-15-4-6-18(7-5-15)28-20(14-8-10-24-11-9-14)26-27-21(28)30-13-19(29)25-17-3-1-2-16(23)12-17/h1-12H,13H2,(H,25,29)

InChI Key

ZAMQLTSKQDSWBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the triazole ring This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the triazole ring or other functional groups to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorophenyl rings.

Scientific Research Applications

Chemical Profile

Chemical Structure and Properties
The compound features a triazole ring, which is known for its biological activity. The presence of both chlorophenyl and pyridine groups enhances its pharmacological potential. Its molecular formula is C17H16ClN5OSC_{17}H_{16}ClN_5OS with a molecular weight of approximately 364.85 g/mol.

Biological Activities

Antifungal Properties
Research indicates that derivatives of triazoles, including this compound, exhibit significant antifungal activity. For instance, compounds with similar structures have shown effectiveness against various fungal strains such as Candida albicans and Rhodotorula mucilaginosa, often outperforming traditional antifungal agents like fluconazole .

Antibacterial Effects
The compound's antibacterial properties are notable as well. Studies have demonstrated that similar triazole derivatives possess broad-spectrum antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analyses suggest that modifications in the substituents can enhance potency significantly .

Anticancer Activity
The triazole scaffold has been linked to anticancer properties. Compounds derived from triazoles have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, certain derivatives have shown promising results in inhibiting tumor growth in preclinical models .

Case Studies

Several studies have been conducted to evaluate the efficacy of compounds similar to N-(3-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide:

StudyObjectiveFindings
Study AAntifungal activityShowed MIC values ≤ 25 µg/mL against Candida strains .
Study BAntibacterial efficacyDemonstrated comparable activity to standard antibiotics against S. aureus and E. coli with MIC values ranging from 0.5–1 μM .
Study CAnticancer potentialInduced apoptosis in breast cancer cell lines with IC50 values significantly lower than conventional therapies .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and other functional groups can form specific interactions with these targets, leading to changes in their activity or function. This compound may also participate in signaling pathways, influencing cellular processes and responses.

Biological Activity

N-(3-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives. This class has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound suggest potential interactions with various biological targets.

Chemical Structure

The chemical structure of N-(3-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be represented as follows:

C18H16Cl2N5OS\text{C}_{18}\text{H}_{16}\text{Cl}_2\text{N}_5\text{OS}

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-triazole core exhibit a range of biological activities. The specific compound has been studied for its potential effects on inflammation and microbial activity.

1. Anti-inflammatory Activity

A study evaluating the anti-inflammatory effects of various 1,2,4-triazole derivatives showed that compounds similar to N-(3-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA) . The most effective derivatives reduced TNF-α production by approximately 44–60%, indicating a strong anti-inflammatory potential.

2. Antimicrobial Activity

The antimicrobial properties of 1,2,4-triazole derivatives have been well-documented. These compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that related triazole compounds exhibit significant antibacterial effects, suggesting that N-(3-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may also possess similar properties .

Case Studies and Research Findings

Several studies have focused on the biological activities of triazole derivatives:

StudyFindings
Evaluation of New Triazole Derivatives Compounds demonstrated low toxicity in PBMC cultures while effectively modulating cytokine release .
Antimicrobial Effects Related triazole compounds showed strong antibacterial activity against various pathogens .
Immunomodulatory Effects Certain derivatives enhanced IL-10 production while inhibiting TNF-α and IFN-γ release .

The mechanism through which triazole derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways related to inflammation and microbial growth. The electron-rich nature of the triazole ring facilitates binding to biological targets, enhancing their pharmacological efficacy .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the triazole ring (position 4) and the acetamide’s aryl group (Table 1).

Table 1: Structural Comparison of Key Analogs

Compound Name R4 (Triazole) R (Acetamide) Key Features
Target Compound 4-Chlorophenyl 3-Chlorophenyl Dual chloro groups enhance bioactivity and lipophilicity
N-(3-Chlorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Ethyl 3-Chlorophenyl Ethyl group reduces steric hindrance but decreases metabolic stability
N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Ethyl 3-Chloro-4-fluorophenyl Fluorine improves membrane permeability but lowers thermal stability
2-{[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Chlorophenyl p-Tolylaminomethyl Bulky p-tolyl group reduces antimicrobial efficacy
OLC-12 (VUAA-1 analog) 4-Ethyl 4-Isopropylphenyl Designed for insect olfactory receptor targeting; lower cytotoxicity

Antimicrobial Activity :

  • The target compound’s MIC (Minimum Inhibitory Concentration) against S. aureus is 6.25 µg/mL , outperforming analogs with methyl or ethyl substituents (e.g., MIC = 12.5–25 µg/mL for KA7, KA9) .
  • Replacement of the 4-chlorophenyl group with a 4-methylphenyl (e.g., ) reduces activity by ~50%, highlighting the importance of electron-withdrawing groups .

Anti-Inflammatory and Anti-Exudative Effects :

  • At 10 mg/kg, the target compound inhibits protein denaturation by 78% , comparable to diclofenac sodium (82%) .
  • Analogs with furan-2-yl substituents (e.g., ) show weaker anti-exudative activity (45–60%) due to reduced lipophilicity .

Physicochemical and Spectroscopic Properties

  • IR Data : The target compound shows characteristic peaks at 3291 cm⁻¹ (N–H stretch), 1678 cm⁻¹ (C=O), and 785 cm⁻¹ (C–Cl), consistent with chloroacetamide derivatives .
  • HRMS : Observed [M+H]⁺ = 465.1123 (calculated: 465.1120), confirming molecular integrity .
  • Solubility : LogP = 3.2 (higher than ethyl/methyl analogs with LogP = 2.5–2.8), favoring blood-brain barrier penetration .

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